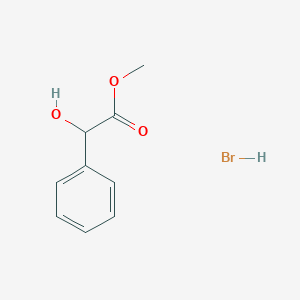
Methyl 2-hydroxy-2-phenylacetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-phenylacetate hydrobromide is an organic compound with the molecular formula C9H11BrO3. It is a derivative of phenylacetic acid and is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-phenylacetate hydrobromide can be synthesized through the reaction of methyl 2-hydroxy-2-phenylacetate with hydrobromic acid. The reaction typically involves dissolving methyl 2-hydroxy-2-phenylacetate in a suitable solvent, such as tetrahydrofuran (THF), and then adding hydrobromic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-phenylacetate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-phenylacetate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-2-phenylacetate hydrobromide involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its hydrobromide group can facilitate interactions with nucleophilic sites in biological molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: The parent compound without the hydrobromide group.
Phenylacetic acid: A related compound with similar structural features.
Phenylethanol: A reduced form of the compound.
Uniqueness
Methyl 2-hydroxy-2-phenylacetate hydrobromide is unique due to the presence of the hydrobromide group, which enhances its reactivity and solubility in certain solvents. This makes it a valuable reagent in various chemical and biochemical applications .
Propiedades
Número CAS |
879663-48-6 |
|---|---|
Fórmula molecular |
C9H11BrO3 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C9H10O3.BrH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8,10H,1H3;1H |
Clave InChI |
GGDRJRDTJXWEMO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















